Cas no 37498-62-7 (Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-)

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- structure
37498-62-7 structure
Product Name:Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
Numero CAS:37498-62-7
MF:C17H14N2O4S
MW:342.369062900543
CID:322389
PubChem ID:3015917
Update Time:2025-04-19

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonic acid
    • 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonic acid
    • 1-((4-Methyl-2-sulfophenyl)azo)-2-naphthol
    • M-TOLUENESULFONIC ACID, 6-(2-HYDROXY-1-NAPHTHYLAZO)-
    • EINECS 253-531-7
    • 89Y5EM7W3Q
    • 37498-62-7
    • SCHEMBL92161
    • 2-[(2-Hydroxy-1-naphthyl)azo]-5-methylbenzenesulfonic acid
    • BENZENESULFONIC ACID, 2-((2-HYDROXY-1-NAPHTHALENYL)AZO)-5-METHYL-
    • BENZENESULFONIC ACID, 2-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-5-METHYL-
    • NS00052251
    • Q27270068
    • 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzene-1-sulfonic acid
    • UNII-89Y5EM7W3Q
    • 1-(2-sulpho-4-methylphenylazo )-2-hydroxynaphthalene
    • DTXSID20869494
    • Inchi: 1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23)/b19-18+
    • Chiave InChI: XAWKEKKJKHHMHE-VHEBQXMUSA-N
    • Sorrisi: S(C1C=C(C)C=CC=1/N=N/C1C(=CC=C2C=CC=CC2=1)O)(=O)(=O)O

Proprietà calcolate

  • Massa esatta: 342.06752
  • Massa monoisotopica: 342.067428
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 650
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 104
  • XLogP3: 3.7

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.664
  • PSA: 99.32
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd